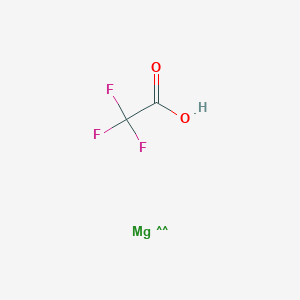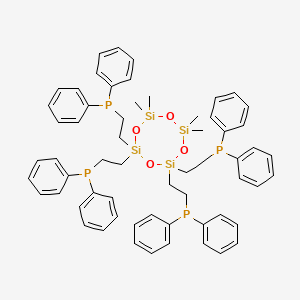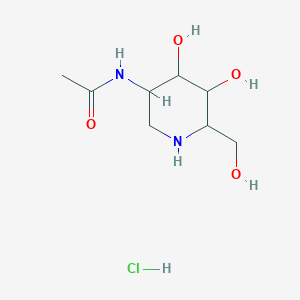
Magnesium trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium trifluoroacetate is a chemical compound with the formula Mg(CF₃COO)₂. It is a magnesium salt of trifluoroacetic acid and is known for its unique properties and applications in various fields of science and industry. This compound is particularly notable for its use in the preparation of magnesium fluoride coatings and as a catalyst in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Magnesium trifluoroacetate can be synthesized through the reaction of magnesium oxide or magnesium hydroxide with trifluoroacetic acid. The reaction typically involves dissolving magnesium oxide or hydroxide in trifluoroacetic acid, followed by evaporation of the solvent to yield the desired product.
Industrial Production Methods: In industrial settings, this compound is often prepared using a sol-gel process. This involves the use of trifluoroacetic acid as a precursor, which reacts with magnesium alkoxides to form a gel. The gel is then dried and heated to produce this compound. This method is advantageous due to its ability to produce high-purity products and its scalability for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Magnesium trifluoroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form magnesium fluoride and carbon dioxide.
Reduction: It can be reduced to form magnesium and trifluoroacetic acid.
Substitution: It can undergo substitution reactions with other acids to form different magnesium salts.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as oxygen or ozone.
Reduction: Often requires reducing agents like hydrogen gas or lithium aluminum hydride.
Substitution: Involves the use of other acids such as hydrochloric acid or sulfuric acid.
Major Products Formed:
Oxidation: Magnesium fluoride and carbon dioxide.
Reduction: Magnesium and trifluoroacetic acid.
Substitution: Various magnesium salts depending on the acid used
Applications De Recherche Scientifique
Magnesium trifluoroacetate has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of magnesium fluoride coatings for optical applications and as a precursor in the manufacture of high-purity magnesium compounds
Mécanisme D'action
The mechanism of action of magnesium trifluoroacetate involves its ability to form stable complexes with various molecules. This property is particularly useful in catalysis, where it can facilitate the formation of reactive intermediates and enhance the efficiency of chemical reactions. The compound’s molecular targets include enzymes and other proteins, where it can modulate their activity and interactions .
Comparaison Avec Des Composés Similaires
Magnesium acetate: Similar in structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.
Magnesium chloride: Commonly used in industrial applications but does not possess the unique properties of magnesium trifluoroacetate.
Magnesium fluoride: Used in optical applications but is typically produced from this compound.
Uniqueness: this compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as high electronegativity and stability. This makes it particularly useful in applications requiring high-purity and reactive intermediates .
Propriétés
Numéro CAS |
123333-72-2 |
|---|---|
Formule moléculaire |
C2F3MgO2+ |
Poids moléculaire |
137.32 g/mol |
Nom IUPAC |
magnesium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C2HF3O2.Mg/c3-2(4,5)1(6)7;/h(H,6,7);/q;+2/p-1 |
Clé InChI |
PUEJVOZJSNGKAX-UHFFFAOYSA-M |
SMILES |
C(=O)(C(F)(F)F)O.[Mg] |
SMILES canonique |
C(=O)(C(F)(F)F)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1142257.png)
![1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea](/img/structure/B1142266.png)
![2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile](/img/structure/B1142267.png)
